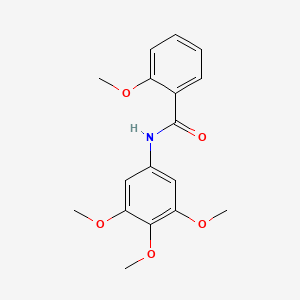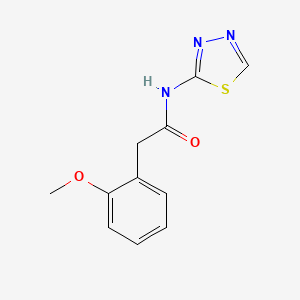![molecular formula C13H17NO4 B5713983 methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as EPOB, belongs to the family of α-ketoamides and has been extensively studied for its various biological activities.
作用機序
The mechanism of action of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In one study, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate was found to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and survival. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of inflammation and immune responses. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have neuroprotective effects, including the prevention of dopaminergic neuron loss in a mouse model of Parkinson's disease.
実験室実験の利点と制限
One advantage of using methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have a good safety profile in animal studies. However, a limitation of using methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate. One direction is to further investigate its mechanism of action, particularly its effects on HDAC6 and the NF-κB signaling pathway. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate for its potential therapeutic applications. Finally, future studies could investigate the potential use of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate involves the reaction of ethyl 4-aminocrotonate with 4-ethoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the final product. The yield of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate obtained from this method is around 60%.
科学的研究の応用
Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In one study, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate was found to inhibit the production of pro-inflammatory cytokines in mouse macrophages, suggesting its potential as an anti-inflammatory agent. In another study, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate was shown to induce apoptosis in human leukemia cells, indicating its anti-cancer properties. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
特性
IUPAC Name |
methyl 4-(4-ethoxyanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-18-11-6-4-10(5-7-11)14-12(15)8-9-13(16)17-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHCQZLSCDFGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)